molecular formula C10H10N2O4 B107501 (S)-4-(4-Nitrobenzyl)oxazolidin-2-one CAS No. 139264-55-4

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

Cat. No.: B107501
CAS No.: 139264-55-4
M. Wt: 222.2 g/mol
InChI Key: CCEJPIYBVGYGEM-QMMMGPOBSA-N
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Description

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a chiral compound with the molecular formula C10H10N2O4. It is a member of the oxazolidinone family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound features a nitrobenzyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one typically involves the reaction of (S)-4-hydroxyoxazolidin-2-one with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The oxazolidinone ring can be opened under acidic or basic conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Potassium carbonate or sodium hydride in organic solvents.

Major Products Formed

    Oxidation: 4-(4-Aminobenzyl)oxazolidin-2-one.

    Reduction: Various ring-opened products depending on the conditions.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The nitrobenzyl group can participate in various chemical transformations, providing a versatile platform for the synthesis of complex molecules. The oxazolidinone ring can also interact with various molecular targets, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Benzyl-oxazolidin-2-one
  • (S)-4-(4-Methoxybenzyl)oxazolidin-2-one
  • (S)-4-(4-Chlorobenzyl)oxazolidin-2-one

Uniqueness

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring electron-withdrawing groups, setting it apart from other benzyl-substituted oxazolidinones.

Properties

IUPAC Name

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEJPIYBVGYGEM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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